molecular formula C17H15N5O3S B2880348 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide CAS No. 2034587-02-3

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide

Cat. No. B2880348
CAS RN: 2034587-02-3
M. Wt: 369.4
InChI Key: JWNDXWRPHGRMFI-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Biomonitoring and Metabolic Studies

Research into heterocyclic aromatic amines, such as those related to quinoxaline derivatives, has been crucial for understanding human exposure through diet and its metabolic processing. For instance, studies have developed biomonitoring procedures for the analysis and quantification of heterocyclic aromatic amine metabolites in human urine, shedding light on their metabolic pathways and potential health implications (Stillwell et al., 1999). These methodologies enable the detection of these compounds and their metabolites, providing essential data for assessing exposure levels and risks associated with diet and environmental factors.

Carcinogenicity and Mutagenicity

The carcinogenic potential of heterocyclic amines formed during the cooking of meat and their genotoxic effects have been extensively studied. Research has aimed to quantify these compounds in cooked foods and to understand their mutagenic and carcinogenic properties in both human and animal models. For example, the formation of DNA adducts and the mutational fingerprints of these amines in experimental animals have offered insights into their mechanisms of action and potential risks to human health (Nagao et al., 1996).

Therapeutic Potential

Some studies have explored the therapeutic potential of related compounds. For instance, linomide, a quinoline-3-carboxamide, has been investigated for its immunomodulatory effects and its potential application in treating conditions such as multiple sclerosis and Type I juvenile diabetes. These studies have examined the tolerability, clinical efficacy, and physiologic disposition of linomide, providing preliminary data on its potential benefits for managing autoimmune diseases and its impact on beta cell function in diabetes patients (Karussis et al., 1996), (Coutant et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s known that its main decomposition product acts as a nucleating agent, boosting the conductivity of the final doped films . This suggests that the compound may interact with its targets to induce changes in their electrical properties.

Biochemical Pathways

Similar compounds have been found to have antimicrobial , anticancer , antioxidant , and other activities , suggesting that this compound may affect a variety of biochemical pathways.

Result of Action

The compound’s ability to boost the conductivity of doped films suggests that it may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-21-15-8-7-11(9-16(15)22(2)26(21,24)25)19-17(23)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNDXWRPHGRMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.